Dimethyl {2-(furan-2-yl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL [2-(FURAN-2-YL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that features a furan ring, an oxazole ring, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL [2-(FURAN-2-YL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multiple steps, starting with the preparation of the furan and oxazole rings. The furan ring can be synthesized through the catalytic transformation of biomass-derived compounds such as 5-hydroxymethylfurfural . The oxazole ring is often formed through cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This might include the use of continuous flow reactors and advanced catalytic systems to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL [2-(FURAN-2-YL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce oxazolidines.
Scientific Research Applications
DIMETHYL [2-(FURAN-2-YL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of DIMETHYL [2-(FURAN-2-YL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and oxazole derivatives, such as:
- Furan-2-carboxylic acid
- Oxazole-4-carboxylic acid
- Phosphonate esters
Uniqueness
What sets DIMETHYL [2-(FURAN-2-YL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE apart is its combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that can be exploited for various applications .
Properties
Molecular Formula |
C17H19N2O5P |
---|---|
Molecular Weight |
362.32 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C17H19N2O5P/c1-12-6-8-13(9-7-12)11-18-16-17(25(20,21-2)22-3)19-15(24-16)14-5-4-10-23-14/h4-10,18H,11H2,1-3H3 |
InChI Key |
FOBBPNYMGBJBLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)P(=O)(OC)OC |
Origin of Product |
United States |
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